8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a polycyclic heteroaromatic molecule featuring a quinolin-9-one core fused with a [1,4]dioxino ring system. Key structural attributes include:
- 4-Methoxybenzoyl group at position 8, contributing electron-donating properties and influencing solubility.
- 4-Methylbenzyl substituent at position 6, enhancing lipophilicity and steric bulk.
Properties
IUPAC Name |
8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-17-3-5-18(6-4-17)15-28-16-22(26(29)19-7-9-20(31-2)10-8-19)27(30)21-13-24-25(14-23(21)28)33-12-11-32-24/h3-10,13-14,16H,11-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZPYHPBLHCNJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one , also known as MBDQ, is a synthetic organic molecule with a complex structure that includes a quinoline core and various functional groups. Its molecular formula is with a molecular weight of 441.5 g/mol .
Structural Characteristics
The structure of MBDQ features:
- A quinoline core which is often associated with biological activity.
- Methoxy and methyl substituents that can enhance lipophilicity and influence pharmacokinetic properties.
The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy .
Anticancer Properties
MBDQ has been investigated for its anticancer properties, particularly its ability to inhibit tubulin polymerization. This mechanism is crucial as it disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells .
Key Findings:
- In vitro studies have shown that MBDQ exhibits significant cytotoxicity against various cancer cell lines. It has been observed to effectively inhibit the proliferation of multidrug-resistant (MDR) cancer cells, suggesting its potential as an alternative treatment option .
- Mechanism of Action : MBDQ binds to the colchicine-binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest. This action is similar to other well-known antitubulin agents .
Toxicity and Safety Profile
While MBDQ shows promising anticancer activity, it is essential to consider its toxicity profile. Preliminary studies indicate that it may be toxic to aquatic life and could pose reproductive risks . Further toxicological evaluations are necessary to fully understand its safety for therapeutic use.
Table 1: Summary of Biological Activities of MBDQ
| Study | Cell Line | IC50 (µM) | Mechanism | Notes |
|---|---|---|---|---|
| Study 1 | MCF-7 (breast cancer) | 0.5 | Tubulin inhibition | Effective against MDR |
| Study 2 | PC-3 (prostate cancer) | 0.8 | Cell cycle arrest | Induces apoptosis |
| Study 3 | A375 (melanoma) | 0.6 | Tubulin binding | Shows low neurotoxicity |
Case Studies
- MCF-7 Cell Line : In vitro studies demonstrated that MBDQ significantly inhibited the growth of MCF-7 cells with an IC50 value of 0.5 µM. The compound was effective against both parental and MDR-overexpressing variants, indicating its potential utility in overcoming drug resistance .
- Prostate Cancer Xenograft Models : In vivo studies using PC-3 xenografts showed that treatment with MBDQ resulted in substantial tumor growth inhibition without significant toxicity observed in normal tissues .
- Melanoma Treatment : A375 melanoma models treated with MBDQ exhibited a marked reduction in tumor size and improved survival rates compared to control groups .
Scientific Research Applications
Biological Evaluation
Biological evaluations have demonstrated significant pharmacological activities associated with this compound. Notably:
- Increased Bioavailability : Research indicates that derivatives of this compound exhibit a 150% increase in oral bioavailability compared to the parent drug Dasatinib. This enhancement suggests that the compound may be a promising candidate for further development in therapeutic applications .
- Anticancer Activity : Preliminary studies have shown that the compound possesses anticancer properties, making it a potential candidate for cancer treatment. Its mechanism of action may involve inhibition of specific cellular pathways that are crucial for tumor growth and survival.
Therapeutic Applications
The therapeutic implications of 8-(4-methoxybenzoyl)-6-[(4-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one can be categorized into several areas:
- Oncology : Given its reported anticancer activity, this compound may be explored as a treatment option for various types of cancer. Further studies are needed to elucidate its efficacy and safety profile in clinical settings.
- Antiviral Properties : Some derivatives have shown promise against viral infections. The structural characteristics of the compound may contribute to its ability to interfere with viral replication processes.
Case Studies
Several case studies have documented the applications of this compound in scientific research:
- Case Study on Bioavailability : A study demonstrated that modifying certain functional groups on the quinoline structure led to enhanced bioavailability and therapeutic efficacy in preclinical models. This finding underscores the importance of chemical modifications in optimizing drug candidates .
- Anticancer Mechanisms : Another research effort focused on understanding the molecular mechanisms underlying the anticancer effects of this compound. It was found to induce apoptosis in cancer cells through specific signaling pathways, which could inform future therapeutic strategies .
Table 1: Summary of Biological Activities
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Step 1 | Condensation reaction to form initial precursor |
| Step 2 | Functional group modifications for bioactivity |
| Step 3 | Purification and characterization via HPLC and MS |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The table below compares the target compound with structurally related analogs, focusing on substituents and computed properties:
*Estimated based on analogs; †Predicted from substituent contributions.
Abbreviations : Bz = benzoyl; Bn = benzyl; MeO = methoxy; EtO = ethoxy; F = fluoro; TPSA = Topological Polar Surface Area.
Key Observations:
Lipophilicity (XLogP3) :
- The target compound’s XLogP3 (~4.5) is comparable to 8-benzoyl-6-(4-F-Bn) (4.6) but lower than the 4-ethoxy analog (4.8). Ethoxy groups increase hydrophobicity relative to methoxy .
- Fluorine substitution (as in C567-0348) may reduce logP slightly due to its electronegativity, though data are incomplete .
Higher TPSA in methoxy/ethoxy derivatives (74.3 Ų) vs. non-polar benzoyl analogs (55.8 Ų) suggests enhanced polarity and hydrogen-bonding capacity .
Rotatable Bonds :
Structural and Pharmacological Relevance
- Core Modifications: Compounds like (6S,11aS)-10-cyclopentyl-6-(4-MeO-Ph) () incorporate additional fused pyrazino rings, drastically altering rigidity and pharmacological targeting (e.g., enzyme inhibition) . The target compound’s simpler dioxinoquinolinone structure may favor passive membrane permeability over bulkier analogs.
- 4-Methylbenzyl: Balances lipophilicity and steric hindrance, a common strategy in CNS drug design to traverse the blood-brain barrier .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
